molecular formula C11H20N2O2 B2359662 tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1250993-33-9

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B2359662
CAS RN: 1250993-33-9
M. Wt: 212.293
InChI Key: WVHBMTCLKVJTOE-UHFFFAOYSA-N
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Description

“tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (OC (C) (C)C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1 . The InChI code for this compound is 1S/C11H20N2O2/c1-11 (2,3)15-10 (14)13-5-8-7 (4-12)9 (8)6-13/h7-9H,4-6,12H2,1-3H3/t7?,8-,9+ .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 212.29 . The compound’s empirical formula is C11H20N2O2 . The compound’s InChI key is BZUMXXCFQUZQAV-CBLAIPOGSA-N .

Scientific Research Applications

Synthesis and Scalability

  • An efficient and scalable synthesis method for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, with significant improvements over previous methods. This synthesis involves innovative approaches starting from chiral lactone and has been scaled to produce kilogram amounts in a 43% yield over nine chemical transformations (Maton et al., 2010).

Scaffold for Substituted Piperidines

  • Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, synthesized via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, is used as a new scaffold for the preparation of substituted piperidines. It is convertible into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Glutamic Acid Analogue Synthesis

  • The synthesis of a glutamic acid analogue from L-serine using a 7-azabicyclo[2.2.1]heptane framework demonstrates the potential for creating novel amino acid derivatives, which may be significant in medicinal chemistry (Hart & Rapoport, 1999).

Unnatural Aminoacid Synthesis

  • A full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, highlights its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Molecular Structure Analysis

  • The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed through various techniques, including X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Conformationally Constrained Amino Acids

  • Chirospecific syntheses of 7-azabicycloheptane amino acids, suitable for generating peptidomimetics, were developed. These amino acid analogues are significant for structure-activity studies in peptide-based drug discovery (Campbell & Rapoport, 1996).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-8-6-11(8,12)7-13/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBMTCLKVJTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

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